molecular formula C10H11ClF3NO B6333281 Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride CAS No. 15816-25-8

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride

Cat. No.: B6333281
CAS No.: 15816-25-8
M. Wt: 253.65 g/mol
InChI Key: ODNYUAQGMLOZLO-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO It is known for its unique structural features, including a trifluoromethyl group attached to a benzene ring, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzonitrile.

    Reaction with Ethanol: The benzonitrile is reacted with ethanol in the presence of a catalyst, such as hydrochloric acid, to form the ethyl ester intermediate.

    Formation of Carboximidate: The ethyl ester is then treated with an amine, such as ethylamine, under controlled conditions to form the carboximidate.

    Hydrochloride Formation: Finally, the carboximidate is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to maximize yield and

Properties

IUPAC Name

ethyl 4-(trifluoromethyl)benzenecarboximidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6,14H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNYUAQGMLOZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-trifluoromethyl-benzonitrile (5.16 g, 30.2 mmol) and ethanol (1.39 ml, 30.2 mmol) in chloroform (15 ml) was saturated with a dry stream of HCl gas for 15 min. at −5° C. and the mixture allowed to stand 1 week at 4° C. The product was precipitated with ether, and the suspension stirred for 30 min. at −15°C., then filtered and washed with ether. The solid product was dried at r.t. under high vacuum overnight to afford the title compound (7.1 g, 28 mmol, 93% yield) as a white solid. MS: m/e=217 (M+), 172 (M+-EtOH)
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
1.39 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
93%

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